

3,3-Dimethylmorpholine: A Versatile Scaffold in Pharmaceutical Drug Discovery

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Compound of Interest

Compound Name: 3,3-Dimethylmorpholine

Cat. No.: B1315856

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Introduction: **3,3-Dimethylmorpholine** is a heterocyclic organic compound that has garnered interest in pharmaceutical drug discovery due to its potential as a versatile building block in the synthesis of novel therapeutic agents. Its rigid gem-dimethyl substitution pattern can impart unique conformational constraints and metabolic stability to drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **3,3-dimethylmorpholine** in their research endeavors.

Application Notes

3,3-Dimethylmorpholine serves as a valuable scaffold for the development of a variety of therapeutic agents, particularly in the areas of antiviral and anticancer research. The incorporation of the **3,3-dimethylmorpholine** moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved efficacy and safety profiles.

Antiviral Applications:

Derivatives of **3,3-dimethylmorpholine** have shown promise as inhibitors of viral proteases, which are essential enzymes for viral replication. For instance, compounds incorporating this scaffold have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the life cycle of the virus. The gem-dimethyl group can occupy specific pockets in the enzyme's active site, contributing to enhanced binding affinity.^[1]

Anticancer Applications:

In oncology, the **3,3-dimethylmorpholine** scaffold has been utilized in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The rigid structure of the **3,3-dimethylmorpholine** ring can serve as a foundation for designing selective inhibitors that target specific kinases involved in cancer progression.

Physicochemical Properties of 3,3-Dimethylmorpholine

A summary of the key physicochemical properties of **3,3-dimethylmorpholine** is presented in the table below. This information is crucial for designing synthetic reactions and for understanding the potential pharmacokinetic behavior of its derivatives.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ NO	[2]
Molecular Weight	115.17 g/mol	[2]
Boiling Point	144.288 °C	[3]
Density	0.873 g/cm ³	[3]
IUPAC Name	3,3-dimethylmorpholine	[2]
CAS Number	59229-63-9	[2]

Experimental Protocols

The functionalization of the **3,3-dimethylmorpholine** scaffold is key to its application in drug discovery. The secondary amine of the morpholine ring provides a convenient handle for introducing various substituents to explore structure-activity relationships (SAR). Below are detailed protocols for common synthetic transformations involving **3,3-dimethylmorpholine**.

Protocol 1: N-Alkylation of 3,3-Dimethylmorpholine

This protocol describes a general procedure for the N-alkylation of **3,3-dimethylmorpholine** using an alkyl halide.

Materials:

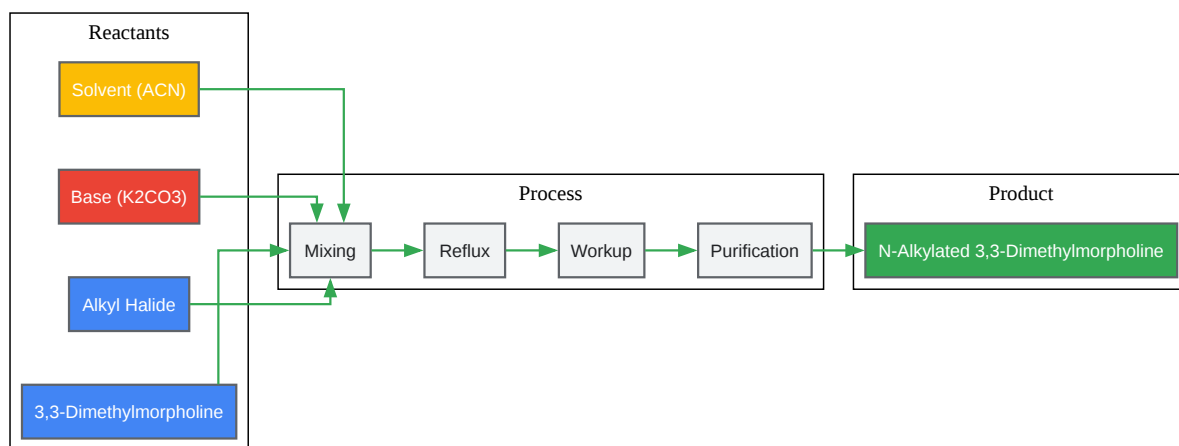
- **3,3-Dimethylmorpholine**
- Alkyl halide (e.g., benzyl bromide)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

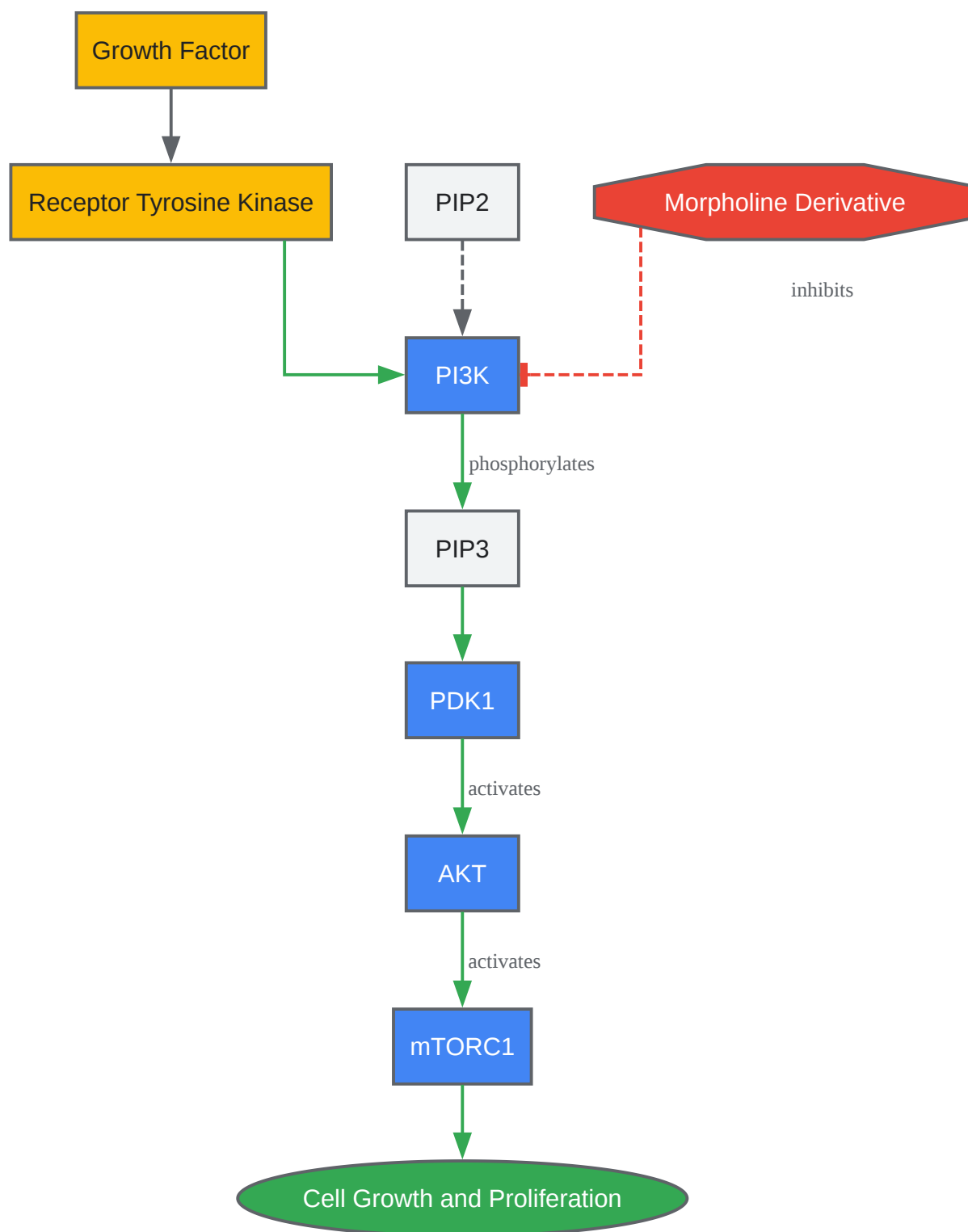
Procedure:

- To a dry round-bottom flask, add **3,3-dimethylmorpholine** (1.0 equivalent).
- Dissolve the **3,3-dimethylmorpholine** in anhydrous acetonitrile.
- Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
- To the stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to afford the pure N-alkylated **3,3-dimethylmorpholine** derivative.

Logical Workflow for N-Alkylation:





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References

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- 2. 3,3-Dimethylmorpholine | C₆H₁₃NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [3,3-Dimethylmorpholine: A Versatile Scaffold in Pharmaceutical Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315856#3-3-dimethylmorpholine-in-pharmaceutical-drug-discovery>]

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